molecular formula C13H8F2O2 B1589547 4-(3,4-Difluorophenoxy)benzaldehyde CAS No. 486449-90-5

4-(3,4-Difluorophenoxy)benzaldehyde

Cat. No.: B1589547
CAS No.: 486449-90-5
M. Wt: 234.2 g/mol
InChI Key: XVYWAQAFWQZGBI-UHFFFAOYSA-N
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Description

4-(3,4-Difluorophenoxy)benzaldehyde is a chemical compound belonging to the class of benzaldehydes. It is characterized by the presence of two fluorine atoms on the phenoxy group attached to the benzaldehyde moiety. This compound is widely used in various fields of research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Difluorophenoxy)benzaldehyde typically involves the reaction of 3,4-difluorophenol with 4-fluorobenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, usually argon, to prevent any unwanted side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 4-(3,4-Difluorophenoxy)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms on the phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as sodium hydride (NaH) and various nucleophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation: 4-(3,4-Difluorophenoxy)benzoic acid.

    Reduction: 4-(3,4-Difluorophenoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3,4-Difluorophenoxy)benzaldehyde has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(3,4-Difluorophenoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological studies .

Comparison with Similar Compounds

  • 4-Fluorobenzaldehyde
  • 3,4-Difluorophenol
  • 4-(2,3-Difluorophenoxy)benzaldehyde

Comparison: 4-(3,4-Difluorophenoxy)benzaldehyde is unique due to the presence of two fluorine atoms on the phenoxy group, which significantly influences its chemical reactivity and stability. Compared to 4-fluorobenzaldehyde, it exhibits enhanced reactivity in substitution reactions. Compared to 3,4-difluorophenol, it has an additional aldehyde functional group, making it more versatile in synthetic applications .

Properties

IUPAC Name

4-(3,4-difluorophenoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O2/c14-12-6-5-11(7-13(12)15)17-10-3-1-9(8-16)2-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVYWAQAFWQZGBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OC2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00442128
Record name 4-(3,4-difluorophenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

486449-90-5
Record name 4-(3,4-difluorophenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound was prepared by a procedure similar to that described for D4 starting from 3,4-difluorophenol and 4-fluorobenzaldehyde.
[Compound]
Name
D4
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0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

4-Fluorobenzaldehyde (5.32 mL, 49.6 mmol), 3,4-difluorophenol (7.10 g, 54.6 mmol) and K2CO3 (8.31 g, 60.1 mmol) were combined in a flask, which was immediately flushed with argon. DMF (50.0 mL) was added and the mixture was heated at reflux under argon for 6 h. Upon cooling to room temperature, EtOAc (100 mL) and H2O (100 mL) were added; the ethyl acetate layer was separated and washed with H2O (2×100 mL). The combined organic layers were washed with brine, dried over MgSO4, and the solvent was removed in vacuo. The desired product was obtained (11.4 g, 98.0%): 1H NMR (400 MHz, CDCl3) δ 9.95 (s, 1H), 7.88 (dd, 2H, J=0.8 Hz, 8.8 Hz) 7.24–7.17 (m, 1H), 7.07 (d, 2H, J=8.8 Hz), 6.97–6.92 (m, 1H), 6.86–6.82 (m, 1H); ESMS m/e: 235.0 (M+H)+.
Quantity
5.32 mL
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step One
Name
Quantity
8.31 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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